Roflumilast-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roflumilast-d4 is a deuterated form of roflumilast, which is a selective phosphodiesterase-4 inhibitor. This compound is primarily used as an internal standard for the quantification of roflumilast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound provide a stable isotopic label, making it useful in pharmacokinetic and metabolic studies.
Wissenschaftliche Forschungsanwendungen
Roflumilast-d4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmakokinetische Studien: Wird als interner Standard zur Quantifizierung von Roflumilast in biologischen Proben verwendet, um seine Pharmakokinetik und seinen Metabolismus zu untersuchen.
Analytische Chemie: Wird in GC-MS- und LC-MS-Methoden eingesetzt, um eine genaue Quantifizierung von Roflumilast in verschiedenen Matrices zu gewährleisten.
Medizinische Forschung: Untersucht auf seine potenziellen schützenden Wirkungen bei Erkrankungen wie Sepsis-induzierter akuter Nierenschädigung und chronisch-obstruktiver Lungenerkrankung.
5. Wirkmechanismus
This compound hemmt, wie Roflumilast, Phosphodiesterase-4, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound die intrazelluläre cAMP-Konzentration, was zu entzündungshemmenden Wirkungen führt. Dieser Mechanismus beinhaltet die Unterdrückung proinflammatorischer Mediatoren wie Tumornekrosefaktor-alpha und Interleukine .
Ähnliche Verbindungen:
Roflumilast-N-oxid: Der aktive Metabolit von Roflumilast, der ebenfalls Phosphodiesterase-4 hemmt.
Einzigartigkeit: this compound ist aufgrund seiner Deuteriummarkierung einzigartig, die Stabilität bietet und eine präzise Quantifizierung in analytischen Methoden ermöglicht. Dies macht es besonders wertvoll in pharmakokinetischen und metabolischen Studien, in denen eine genaue Messung von Roflumilast entscheidend ist .
Wirkmechanismus
- Accumulation of intracellular cAMP affects inflammatory and structural cells involved in chronic obstructive pulmonary disease (COPD) pathogenesis .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Roflumilast-d4 interacts with PDE4, which is expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .
Cellular Effects
This compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in BV-2 cells . It also significantly reduced TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .
Molecular Mechanism
This compound and its active metabolite (roflumilast N-oxide) inhibit PDE4, leading to an accumulation of intracellular cyclic AMP .
Temporal Effects in Laboratory Settings
In a study defining the pharmacokinetic profile of Roflumilast delivered topically, it was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 .
Dosage Effects in Animal Models
In animal models of tuberculosis, this compound displayed bronchodilatory activity and dose-dependently attenuated allergen-induced bronchoconstriction . In a study of diabetic nephropathy in rats, this compound manifested a potential role as a renoprotective agent .
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway, where it inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP . This increase in cAMP is thought to mediate the disease-modifying effects of this compound .
Transport and Distribution
Given its role as a PDE4 inhibitor, it is likely to be distributed wherever PDE4 is expressed, including immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Roflumilast-d4 is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane through a series of reactions including O-alkylation, oxidation, and N-acylation . The key steps involve:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate product is then oxidized to form the corresponding carboxylic acid.
N-Acylation: Finally, the carboxylic acid is reacted with 3,5-dichloropyridine-4-amine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its economic advantage and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Roflumilast-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Zwischenprodukten zu Carbonsäuren.
Substitution: N-Acylierungsreaktion mit 3,5-Dichlorpyridin-4-amin.
Häufige Reagenzien und Bedingungen:
Basen: Natriumhydroxid, Natriumhydrid, Kalium-tert-butoxid.
Lösungsmittel: N,N-Dimethylformamid (DMF), Ethanol, Aceton.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das als interner Standard in analytischen Methoden verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Roflumilast: The non-deuterated form, used for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions.
Roflumilast N-oxide: The active metabolite of roflumilast, which also inhibits phosphodiesterase-4.
Uniqueness: Roflumilast-d4 is unique due to its deuterium labeling, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of roflumilast is crucial .
Biologische Aktivität
Roflumilast-d4 is a deuterated form of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor primarily used for the treatment of chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and potential therapeutic applications.
Roflumilast and its active metabolite, Roflumilast N-oxide, exhibit high potency and selectivity for PDE4 inhibition. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for modulating inflammatory responses. The elevation of cAMP activates protein kinase A (PKA), resulting in various downstream effects, including:
- Inhibition of inflammatory cell recruitment : Roflumilast reduces the accumulation of neutrophils and eosinophils in the lungs, which are key contributors to COPD exacerbations .
- Reduction in pro-inflammatory cytokines : The compound decreases the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), thereby mitigating inflammation .
- Improvement in lung function : Clinical studies have shown that Roflumilast improves forced expiratory volume (FEV1) and reduces the frequency of exacerbations in COPD patients .
Clinical Efficacy
A pivotal study known as the REACT trial evaluated the efficacy of Roflumilast in patients with severe COPD who were already receiving inhaled corticosteroids and long-acting beta-agonists. The study found that:
- Exacerbation Reduction : Roflumilast treatment resulted in a 13.2% reduction in moderate-to-severe exacerbations compared to placebo (rate ratio 0.868; p=0.0529) over one year .
- Quality of Life Improvement : Patients reported enhanced quality of life metrics alongside reduced hospital admissions due to exacerbations .
Table 1: Summary of Clinical Trials Involving Roflumilast
Safety Profile
While Roflumilast is generally well-tolerated, adverse events have been reported more frequently than with placebo. The most common side effects include gastrointestinal disturbances and weight loss. Notably, serious adverse events such as pneumonia were also observed, necessitating careful monitoring during treatment .
Eigenschaften
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.